![molecular formula C8H6Cl2N2O4 B2408756 2,4-Dichloro-3-ethyl-1,5-dinitrobenzene CAS No. 725702-62-5](/img/structure/B2408756.png)
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene
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Overview
Description
“2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” is a chemical compound with the molecular formula C8H6Cl2N2O4 . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of nitro compounds like “2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 265.050 Da .
Chemical Reactions Analysis
Nitro compounds can undergo various chemical reactions. For instance, they can be converted to amines through a series of reactions . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
Physical And Chemical Properties Analysis
Nitro compounds are characterized by high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . They also exhibit lower volatility than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Scientific Research Applications
- 2,4-Dichloro-3-ethyl-1,5-dinitrobenzene serves as a valuable intermediate in pharmaceutical synthesis. Researchers explore its potential for creating novel drugs or optimizing existing ones. Its unique structure and reactivity make it a versatile building block in drug development .
- Researchers have explored the use of 2,4-dichloro-3-ethyl-1,5-dinitrobenzene in electrochemical sensors. Its redox behavior and stability make it a potential candidate for detecting specific analytes or pollutants in environmental monitoring .
Pharmaceutical Intermediates
Electrochemical Sensors
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it could potentially interfere with pathways involving aromatic compounds .
Pharmacokinetics
Its solubility and stability could play a significant role in its bioavailability .
Result of Action
Based on its potential to undergo electrophilic aromatic substitution, it could potentially cause changes in the structure of aromatic compounds within cells .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-3-ethyl-1,5-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-2-4-7(9)5(11(13)14)3-6(8(4)10)12(15)16/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGJAJVTLIMTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene |
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